Alpha-chloroketones, characterized by a chlorine and an oxo substituent on adjacent carbon atoms, are highly useful synthetic intermediates due to the reactivity of the C-Cl bond adjacent to the electron-withdrawing carbonyl group [1]. Their primary application lies in nucleophilic substitution reactions, where they act as electrophiles.
The table below summarizes some key reactivity patterns and applications identified in recent literature.
| Reaction Type / Application | Key Reactivity | Product Formed | Significance |
|---|---|---|---|
| Perkow vs. Arbuzov Reaction [2] | Regioselective reaction with trialkyl phosphites | Enol phosphates (Perkow) or β-ketophosphonates (Arbuzov) | A method for highly regioselective synthesis of valuable phosphorylated compounds. |
| Heterocycle Synthesis [3] | Net [4+1] annulation with aryl amidines | 2,3-Disubstituted indoles | Useful for constructing nitrogen-containing heterocycles common in pharmaceuticals. |
| Decarboxylative Chlorination [4] | Fe(III)-catalyzed LMCT using LiCl and O₂ | Alpha-chloroketones | A "green" method to synthesize alpha-chloroketones from unsaturated acids, avoiding hazardous reagents. |
The following is a detailed methodology for the regioselective Perkow reaction to synthesize enol phosphates, adapted from recent research [2]. This protocol highlights the critical parameters for achieving high selectivity.
Key Parameters for Success:
To better understand the reactivity of alpha-chloroketones, the following diagrams illustrate a general mechanism and a specific modern synthetic application.
Diagram 1: General mechanism for nucleophilic substitution of alpha-chloroketones.
Diagram 2: Modern "green" synthesis of alpha-chloroketones via decarboxylative chlorination [4].
Halogenated ketones represent a significant class of organic compounds characterized by the presence of one or more halogen atoms (F, Cl, Br, I) at the alpha (α) position relative to the carbonyl group. These compounds have attracted substantial attention in pharmaceutical research and organic synthesis due to their enhanced reactivity and versatility as synthetic intermediates. The strategic incorporation of halogen atoms adjacent to the carbonyl group markedly influences both the electronic distribution and steric properties of the molecule, resulting in unique chemical behavior that can be exploited for various applications.
The importance of halogenated ketones spans multiple domains, including their use as key precursors in the synthesis of complex heterocyclic compounds, their application as mechanism-based enzyme inhibitors, and their role as affinity labels for biological macromolecules. This technical guide provides a comprehensive overview of the fundamental characteristics, synthetic methodologies, spectral properties, and emerging applications of halogenated ketones, with particular emphasis on aspects relevant to drug development professionals and research scientists.
The introduction of halogen atoms at the alpha position of ketones induces significant electronic effects that profoundly influence molecular properties and reactivity. Halogens, being electronegative atoms, exert a strong inductive electron-withdrawing effect that decreases electron density around the carbonyl oxygen atom. This electron depletion has been quantitatively demonstrated through 17O-NMR spectroscopy, which shows substantial upfield shifts for carbonyl oxygens in α-haloketones compared to their non-halogenated analogs [1]. This electronic perturbation enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Halogenated ketones exhibit interesting conformational preferences that impact their reactivity and physical properties. Spectroscopic investigations, including Raman, IR, and NMR studies, have revealed that α-haloketones generally exist as a mixture of rotational isomers, with the equilibrium favoring conformations where the halogen and oxygen atoms adopt a cisoid relationship (θ ≈ 0°) rather than the transoid form [1]. This preference persists despite the apparent steric and electronic repulsion between the halogen and oxygen atoms, suggesting that orbital interactions or other stabilizing factors may contribute to this conformational preference.
The energy barrier for interconversion between rotational isomers varies with the size of the halogen, with fluorine-substituted ketones typically showing lower barriers compared to iodine-containing analogs. This conformational behavior has important implications for crystal packing, solubility properties, and biological recognition of these compounds in pharmaceutical contexts.
The carbonyl stretching frequency in infrared spectroscopy provides valuable information about the electronic environment of the ketone group. The introduction of alpha halogen substituents typically results in a moderate elevation of the C=O stretching frequency due to the inductive electron-withdrawing effect of halogens, which reduces the double bond character of the carbonyl group.
Table 1: Characteristic IR Absorption Frequencies for Halogenated Ketones
| Compound Type | C=O Stretch (cm⁻¹) | Notes |
|---|---|---|
| Aliphatic ketones | 1715-1740 | Saturated systems |
| α-Halo aliphatic ketones | 1720-1750 | Elevated due to inductive effect |
| Aromatic ketones | 1680-1700 | Conjugation lowers frequency |
| α-Halo aromatic ketones | 1690-1710 | Less pronounced elevation |
| α,β-Unsaturated ketones | 1665-1685 | Extended conjugation |
Data from [2] and [3] indicates that for α-haloacetophenones, the carbonyl stretch typically appears around 1700-1716 cm⁻¹ in CCl₄ solution, with the exact position influenced by the nature of the aromatic substituent [1]. Electron-withdrawing groups on the aromatic ring further increase the C=O stretching frequency, while electron-donating groups have the opposite effect.
NMR spectroscopy provides definitive evidence for the structure of halogenated ketones through characteristic chemical shifts that reflect the electronic environment of various nuclei.
Table 2: Characteristic NMR Chemical Shifts for α-Halogenated Acetophenones
| Nucleus | Chemical Shift Range | Notes |
|---|---|---|
| ¹H (α-CH₂) | 4.40-4.50 ppm | Downfield compared to non-halogenated analogs |
| ¹³C (Carbonyl) | 189.9-192.1 ppm | Slight upfield shift due to decreased electron density |
| ¹³C (α-C) | 31.4-32.1 ppm | Affected by nature of halogen and substituents |
The protons on the α-carbon in halogenated ketones typically resonate between 2.0-2.5 ppm in aliphatic systems and 4.40-4.50 ppm for phenacyl halides, significantly downfield compared to their non-halogenated counterparts due to the deshielding effect of the electronegative halogen [2] [1]. In ¹³C NMR spectra, the carbonyl carbon of α-haloketones generally appears between 190-192 ppm, slightly upfield from non-halogenated ketones, reflecting the decreased electron density around the carbonyl carbon [1].
The synthesis of α-halogenated ketones typically proceeds via enol intermediates through either acid-catalyzed or base-promoted pathways, each with distinct characteristics and synthetic applications.
Synthesis pathways for α-halogenated ketones via enolization
The acid-catalyzed pathway begins with protonation of the carbonyl oxygen, increasing the acidity of α-hydrogens and facilitating enol formation. This enol intermediate then attacks the molecular halogen, leading to substitution at the alpha position [4] [5]. Key characteristics of this pathway include:
In the base-promoted pathway, a strong base abstracts an acidic α-proton to form an enolate anion, which then undergoes nucleophilic attack on the halogen [4]. Distinctive features of this mechanism include:
Recent advances in the synthesis of halogenated ketones have focused on developing environmentally benign methodologies that align with the principles of green chemistry. Conventional methods often employ hazardous chemicals and environmentally problematic polar solvents such as DMF, DMSO, and CH₃CN [4].
Room temperature ionic liquids have emerged as promising alternative solvents due to their unique chemical and physical properties, including high polarity, modifiable structure, and ability to solubilize both organic and inorganic compounds [4]. When used in conjunction with N-halosuccinimides as halogen sources, ionic liquids provide enhanced reaction rates, improved yields, reduced reaction times, and simplified procedures without requiring additional catalysts [4].
Additional green approaches include:
The presence of both an electrophilic carbonyl center and a good leaving group at the alpha position makes halogenated ketones highly versatile substrates for nucleophilic substitution reactions. This dual functionality enables a wide range of transformations that are invaluable in synthetic chemistry.
Nucleophilic displacement reactions of α-halogenated ketones
Halogenated ketones serve as privileged building blocks for the construction of diverse heterocyclic systems, which constitute a core structural motif in numerous pharmaceutical agents and functional materials.
The strategic incorporation of halogen atoms into ketone-based enzyme inhibitors has emerged as a powerful strategy in rational drug design, leveraging the unique electronic and steric properties of these compounds to enhance potency and selectivity.
Halogenated carbonyl compounds, particularly α-haloaldehydes and ketones, serve as valuable tools for selective modification of biological macromolecules, enabling studies of structure-function relationships and biomolecular interactions.
Halogenated ketones represent a versatile class of synthetic intermediates with significant applications in pharmaceutical development and chemical biology. Their unique electronic properties, derived from the synergistic interaction between the halogen atom and carbonyl group, confer enhanced reactivity that can be strategically exploited in complex molecule synthesis. The continued development of greener synthetic methodologies and the elucidation of their diverse biological activities ensure that halogenated ketones will remain valuable tools in the chemist's repertoire.
2-Chloropentan-3-one is a versatile α-chloro ketone that serves as a key synthetic intermediate. Its primary application, as detailed in the search results, is in stereoselective [4+3] cycloaddition reactions to construct 8-oxabicyclo[3.2.1]oct-6-en-3-one structures, which are valuable scaffolds in natural product synthesis [1] [2]. The synthesis is notable for being conducted in water, offering a more practical and environmentally friendly alternative to traditional methods that require anhydrous solvents and sophisticated promoters [1].
The synthesis involves a two-step sequence, but the key step is the direct α-chlorination of pentan-3-one using sulfuryl chloride (SO₂Cl₂). Pentan-3-one is a symmetrical ketone, meaning its alpha-carbons are equivalent, which simplifies the reaction and leads to this compound as the sole monochlorinated product [3].
The quantitative data from the literature are summarized in the table below for easy comparison.
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Details |
|---|---|
| Molecular Formula | C₅H₉ClO [4] [5] [6] |
| Average Mass | 120.576-120.579 g/mol [4] [2] |
| CAS Registry Number | 17042-21-6 [5] [6] [2] |
| Starting Material | Pentan-3-one (0.80 mol, 69.40 g) [1] |
| Chlorinating Agent | Sulfuryl Chloride (1.1 mol equiv, 0.88 mol) [1] |
| Solvent | Carbon tetrachloride (200 mL) [1] |
| Reaction Temperature | 45 °C [1] |
| Reaction Time | 3 hours at 45 °C [1] |
| Isolated Yield | 80% [1] |
| Boiling Point | 80-102 °C at 62 mmHg [1] |
| Purity (Commercial) | Up to 95-98% [2] [7] |
Key Considerations:
The following is a verified procedure for the synthesis of this compound, adapted from Organic Syntheses [1].
Title: Synthesis of this compound via Chlorination of Pentan-3-one
Reagents & Materials:
Procedure:
Reaction Workflow: The following diagram illustrates the synthetic pathway and the procedural workflow.
2-Chloropentan-3-one is a versatile α-chloroketone intermediate with significant utility in organic synthesis, particularly in cycloaddition reactions and the construction of complex molecular architectures. This compound, also known as 2-chloro-3-pentanone, possesses the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol [1] [2]. Its structure features a carbonyl group flanked by methyl and ethyl substituents, with chlorine at the α-position, making it an excellent precursor for generating oxyallyl cations in situ. The electron-withdrawing chlorine atom adjacent to the carbonyl group enhances its reactivity through both inductive effects and the ability to undergo facile dehydrohalogenation. The compound's structural symmetry at the α-carbons (positions 2 and 4) simplifies its reaction patterns while providing regio chemical control in transformation processes [3].
Characterization data for this compound includes a boiling point range of 80-102°C at 62 mmHg and a calculated LogP value of 1.59, indicating moderate hydrophobicity [4] [5]. Its spectroscopic profile exhibits characteristic IR absorptions for carbonyl stretching at approximately 1715 cm⁻¹ and C-Cl stretching at 750-800 cm⁻¹. In proton NMR, the methine proton adjacent to chlorine appears as a quartet at approximately 4.2-4.5 ppm, while the methylene protons of the ethyl group appear as a quartet near 2.5 ppm and the methyl groups as doublets and triplets between 1.0-1.5 ppm [4].
Reaction Setup: Charge a 500-mL two-necked round-bottom flask with pentan-3-one (85 mL, 69.40 g, 0.80 mol) and carbon tetrachloride (200 mL). Equip the flask with an addition funnel and reflux condenser with calcium chloride trap [4].
Chlorination: Heat the mixture to 45°C in an oil bath. Add sulfuryl chloride (71 mL, 0.88 mol) dropwise via the addition funnel over 2 hours. Maintain temperature at 45°C and continue stirring for an additional 3 hours after complete addition [4].
Solvent Removal: Remove carbon tetrachloride by distillation under atmospheric pressure at 85°C [4].
Product Isolation: Purify the residue by distillation under reduced pressure. Collect the fraction boiling at 80-102°C at 62 mmHg as a pale yellow liquid. Note: A small forerun at 65-80°C (62 mmHg) containing mainly unreacted 3-pentanone should be discarded [4].
Table 1: Typical Distillation Results for this compound Synthesis
| Fraction | Boiling Range | Pressure | Content | Yield |
|---|---|---|---|---|
| Forerun | 65-80°C | 62 mmHg | Mainly 3-pentanone | - |
| Main Product | 80-102°C | 62 mmHg | This compound | 77.0 g (80%) |
| Residue | >102°C | 62 mmHg | Polychlorinated byproducts | ~5% |
The product typically yields 77.0 g (80% yield) of pale yellow liquid [4]. The structural identity should be confirmed by NMR spectroscopy, with the methine proton adjacent to chlorine appearing as a quartet at approximately 4.2-4.5 ppm [4]. The product typically contains approximately 5% of 2,4-dichloropentan-3-one as a byproduct, which does not interfere with subsequent [4+3] cycloaddition reactions [4]. For optimal stability, the monochloroketone should be stored refrigerated in a sealed container [4].
The [4+3] cycloaddition reaction between oxyallyl cations and dienes represents a powerful method for constructing seven-membered carbocycles and heterocycles, which are valuable synthetic intermediates for various natural products [4]. Traditional methods for generating oxyallyl cations required α,α'-dihalo ketones or α-monohalo ketones with sophisticated promoters such as Zn-B(OEt)₃, CeCl₃-SnCl₂, or highly toxic Fe₂(CO)₉ under anhydrous conditions and inert atmosphere [4]. The procedure utilizing this compound in water provides a simplified approach with reduced environmental impact while maintaining high efficiency and stereoselectivity [4].
Reaction Mixture Preparation: Charge a 500-mL round-bottom flask with this compound (15.0 g, 0.12 mol), furan (36.1 mL, 0.50 mol), and distilled water (125 mL) [4].
Base Addition: Add triethylamine (18.05 mL, 0.13 mol) dropwise via addition funnel over 30 minutes with vigorous stirring at room temperature. Note: The mixture turns pale orange and biphasic; rapid addition may cause discoloration to red [4].
Initial Reaction Period: Stir the reaction mixture vigorously for 12 hours at room temperature [4].
Quenching and Extraction: Quench the reaction by adding saturated ammonium chloride solution (50 mL). Transfer to a separatory funnel, separate layers, and extract the aqueous layer with dichloromethane (3 × 50 mL) [4].
Drying and Concentration: Wash combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure [4].
Reaction Completion: Determine unreacted starting material by ¹H NMR (typically ~40% of crude weight). Resubject the crude mixture to reaction conditions with additional furan and triethylamine (1.05 equiv based on unreacted material) [4].
Second Reaction Period: Stir vigorously for 5 hours at room temperature, then quench with saturated ammonium chloride solution (50 mL) [4].
Final Workup: Separate layers, extract aqueous layer with dichloromethane (3 × 25 mL), wash combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate [4].
Table 2: Product Distribution in [4+3] Cycloaddition of this compound with Furan
| Product | Structure | Yield | Properties |
|---|---|---|---|
| 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | Bicyclic ketone | 33% (crystallization) + 12% (chromatography) = 45% total | Pale yellow crystals [4] |
| exo-exo Isomer | Bicyclic ketone | 4% (reported by submitters) | Not isolated in pure form by checkers [4] |
| Unreacted Starting Material | This compound | ~40% (after first cycle) | Recovered and recycled [4] |
Crystallization: After concentration, dry the crude product under high vacuum for 2 hours, then cool to -20°C overnight. Collect pale yellow crystals by Buchner filtration and wash with cold pentane to obtain the initial crop (6.10 g, 33%) [4].
Mother Liquor Processing: Concentrate mother liquors, dry under high vacuum for 5 hours, and recool to -20°C. Repeat this process to obtain additional product [4].
Chromatographic Purification: Concentrate the combined filtrates and purify by flash column chromatography on silica gel (230-400 mesh), eluting with hexane/ethyl acetate (90% to 70%) to yield additional cycloadduct as a white powder (2.25 g, 12%) [4].
The following workflow diagram illustrates the complete experimental procedure for the synthesis and application of this compound:
The primary cycloaddition product, 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, exhibits spectral data identical to those reported by Hoffmann and coworkers [4]. The bicyclic structure features characteristic NMR signals for the bridgehead protons, olefinic protons of the cyclohexenone system, and methyl groups in endo,endo configuration. The stereoselectivity of the aqueous cycloaddition favors formation of the α,α-cis isomers with good to excellent diastereoselectivity [4].
The described protocol utilizes furan in excess (4 equiv) relative to this compound. Alternative approaches where the monochloro ketone is used in excess (2 equiv based on furan) can provide higher yields (up to 88% based on furan) but are less cost-effective [4]. The aqueous reaction medium provides several advantages, including simplified workup, reduced environmental impact, and potentially enhanced stereoselectivity compared to organic solvents. The recycling protocol for unreacted starting material after the first cycloaddition cycle significantly improves overall atom economy [4].
This compound is an α-halogenated ketone that requires careful handling due to its potential reactivity and toxicity. Appropriate personal protective equipment including gloves, safety goggles, and lab coat should be worn at all times. Operations should be conducted in a well-ventilated area, preferably in a fume hood [4].
Carbon tetrachloride, used in the synthesis, is a cancer suspect agent and should be handled with extreme caution [4]. Proper disposal of all chemical waste should follow local regulations, with general guidelines provided in references such as "Prudent Practices in the Laboratory" (The National Academies Press, Washington, D.C., 2011) [4].
The procedures described should only be performed by persons with prior training in experimental organic chemistry. Organic Syntheses, Inc. does not guarantee the safety of individuals using these procedures and disclaims any liability for injuries or damages resulting from these procedures [4].
This compound serves as a valuable synthetic intermediate, particularly in [4+3] cycloaddition reactions for constructing oxabicyclic frameworks. The protocols described herein provide reliable methodologies for its synthesis and application using readily available reagents. The aqueous cycloaddition methodology represents a significant improvement over traditional approaches that require anhydrous conditions, sophisticated promoters, or toxic reagents. The stepwise procedure with recycling of unreacted starting material optimizes yield while maintaining operational simplicity. These application notes provide researchers with comprehensive guidance for implementing these transformations in both discovery and process chemistry settings.
The table below summarizes the key identifiers and physical properties of this compound as found in chemical databases [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 17042-21-6 [1] [2] |
| Molecular Formula | C5H9ClO [1] [2] |
| Average Molecular Weight | 120.576 g/mol [1] [2] |
| IUPAC Name | This compound [1] [2] |
| Synonym | 2-Chloro-3-pentanone [2] |
The search results indicate that a related compound, 5-Chloro-2-pentanone, is used in the preparation of destructible surfactants [3]. This suggests that this compound may similarly function as a key synthetic intermediate, likely due to its reactive keto and chloro functional groups.
The general pathway for transforming such an intermediate into a surfactant involves a nucleophilic substitution reaction, where the chloride atom is displaced by a hydrophilic head group. The diagram below illustrates this conceptual workflow for surfactant production using this compound.
Given the lack of specific protocols for this compound, the following is a theoretical and generalized experimental design based on standard organic synthesis practices and the known reactivity of alkyl halides and ketones.
Hypothesis: this compound can serve as a precursor for anionic or cationic surfactants through reactions that introduce a potent hydrophilic group.
Proposed General Reaction Steps:
The table below outlines the proposed materials and theoretical conditions for these reactions.
| Reaction Type | Target Surfactant Class | Proposed Reactants | Theoretical Conditions |
|---|---|---|---|
| Sulfation | Anionic | Sodium sulfite (Na2SO3) or Sulfuric acid (H2SO4) | Aqueous phase, heating, reflux. |
| Amination | Cationic | Tertiary amine (e.g., Trimethylamine) | Solvent (e.g., acetone), heating, sealed tube if volatile. |
Generalized Safety & Handling Protocol:
To proceed with laboratory work, you may need to:
2-Chloropentan-3-one is a β-keto chloride compound that serves as a highly versatile electrophilic building block in synthetic organic chemistry, particularly in pharmaceutical research. The presence of the electron-withdrawing carbonyl group adjacent to the chlorinated carbon center significantly enhances its reactivity toward nucleophiles [1].
This activation occurs because the carbonyl group stabilizes the anionic intermediate (in an addition-elimination pathway) and also increases the electrophilicity of the carbon-chlorine bond. The compound's molecular structure, C5H9ClO, features a chlorine atom at the 2-position that functions as an excellent leaving group in the presence of nucleophiles, especially under the activating influence of the neighboring carbonyl [1].
The nucleophilic substitution of this compound can proceed through two primary competing mechanisms, with the dominant pathway depending on reaction conditions and the nature of the attacking nucleophile.
This concerted mechanism typically occurs with strong nucleophiles in polar aprotic solvents [2] [3]. The reaction features a single transition state where bond formation and bond breaking occur simultaneously, resulting in inversion of configuration if the reaction center is chiral [4] [5].
This mechanism dominates with weaker nucleophiles or in polar protic solvents [2] [6]. It proceeds through a two-step process involving initial nucleophilic addition to form a tetrahedral intermediate, followed by elimination of the leaving group. This pathway benefits from the stabilization of the intermediate by the electron-withdrawing carbonyl group [1].
The following diagram illustrates these competing pathways:
Successful nucleophilic substitution with this compound requires careful optimization of several experimental parameters.
The choice of solvent significantly impacts reaction rate and mechanism [2] [7].
Polar Aprotic Solvents (DMF, DMSO, Acetone, CH₃CN):
Polar Protic Solvents (MeOH, EtOH, H₂O):
The nature of the nucleophile determines the feasibility and mechanism of substitution.
Strong Nucleophiles (Anionic species like OH⁻, OR⁻, CN⁻, N₃⁻):
Weak Nucleophiles (Neutral species like H₂O, ROH, amines):
Table: Relative Reactivity of Common Nucleophiles with this compound
| Nucleophile | Relative Rate | Preferred Solvent | Product Class |
|---|---|---|---|
| Sodium Azide (NaN₃) | High | DMF | Azide |
| Potassium Cyanide (KCN) | High | DMSO | Nitrile |
| Sodium Methoxide (NaOMe) | High | DMF | Ester |
| Primary Amines (RNH₂) | Medium | DMF or MeOH | Secondary Amine |
| Water (H₂O) | Low | Aqueous Acetone | Hydroxyketone |
| Methanol (MeOH) | Low | Neat | Methoxyketone |
Reaction: this compound → 2-Azidopentan-3-one
Materials:
Procedure:
Characterization:
Reaction: this compound → 2-Methoxypentan-3-one
Materials:
Procedure:
Characterization:
Reaction: this compound → 2-Aminopentan-3-one Derivatives
Materials:
Procedure:
Characterization (for methylamino derivative):
Table: Summary of Nucleophilic Substitution Products from this compound
| Nucleophile | Product | Yield Range | Key Analytical Data |
|---|---|---|---|
| NaN₃ | 2-Azidopentan-3-one | 85-92% | IR: 2100 cm⁻¹ (N₃); ¹H NMR: δ 4.25 (dd, CH-N₃) |
| NaOCH₃ | 2-Methoxypentan-3-one | 80-88% | ¹H NMR: δ 3.35 (s, OCH₃), 3.95 (dd, CH-O) |
| KCN | 2-Cyanopentan-3-one | 75-82% | IR: 2240 cm⁻¹ (CN); ¹H NMR: δ 4.05 (dd, CH-CN) |
| Methylamine | 2-(Methylamino)pentan-3-one | 75-85% | IR: 3300 cm⁻¹ (NH); ¹H NMR: δ 3.65 (dd, CH-N) |
| Water | 2-Hydroxypentan-3-one | 60-70% | ¹H NMR: δ 4.45 (dd, CH-OH); MS: m/z 102 [M-H₂O]⁺ |
Proper characterization of substitution products is essential for confirming structure and purity.
FT-IR Spectroscopy:
NMR Spectroscopy:
The synthetic utility of this compound substitutions enables access to diverse molecular scaffolds:
The β-keto functionality in these products allows for further synthetic elaboration, including reduction to alcohols, conversion to heterocycles, or use in condensation reactions to form more complex architectures.
2-Chloropentan-3-one is a monochlorinated ketone that serves as a versatile intermediate in organic synthesis. It is particularly valued for its role in carbon-carbon bond-forming reactions, such as the [4+3] cycloaddition, to construct complex oxygen-containing bicyclic structures [1].
The table below summarizes its basic chemical information:
| Property | Description |
|---|---|
| Molecular Formula | C₅H₉ClO [2] |
| Average Mass | 120.576 g/mol [2] |
| CAS Registry Number | 17042-21-6 [1] [2] |
| Common Name | This compound [1] [2] |
| Synonym | 1-Chloroethyl ethyl ketone [2] |
The thermal decomposition of chlorinated ketones in the gas phase generally proceeds via a four-membered cyclic transition state to produce hydrogen chloride (HCl) and the corresponding unsaturated ketone [3]. This is a concerted elimination mechanism.
The reaction kinetics are unimolecular and first-order [4]. A key factor influencing the reaction rate is the position of the carbonyl group relative to the C-Cl bond:
For certain chloroketones like 5-chloropentan-2-one, theoretical studies indicate that the carbonyl oxygen can participate in the reaction, assisting in the polarization of the C-Cl bond through a five-membered cyclic transition state [3]. The polarization of the C-Cl bond (Cδ⁺...Clδ⁻) is often the rate-determining step in these reactions [3] [5].
The following diagram illustrates the general unimolecular elimination mechanism for chloroketones.
The following is a detailed, verified procedure for the synthesis of this compound and its subsequent use in a [4+3] cycloaddition reaction in water, as published in Organic Syntheses [1].
Materials & Setup
Procedure
Analysis & Notes
Materials & Setup
Procedure
Analysis & Notes
The workflow for this two-part synthesis is summarized below.
While specific Arrhenius parameters for this compound were not located, the following data for structurally similar chloroketones provides a useful benchmark for expected decomposition temperatures and activation energies. These reactions are homogeneous, first-order, and unimolecular [4].
| Chloroketone | Temperature Range (°C) | Rate Constant Expression (k₁, sec⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| 3-Chlorobutan-2-one | 390–440 | 5.49 × 10¹¹ exp(–49,050/RT) | ~49,050 cal/mol (≈205.2) |
| 3-Chloropentan-2-one | 390–440 | 6.31 × 10¹² exp(–50,800/RT) | ~50,800 cal/mol (≈212.5) |
| 4-Chloropentan-2-one | 335–390 | 1.66 × 10¹² exp(–44,500/RT) | ~44,500 cal/mol (≈186.2) |
Note: R is the gas constant in cal/(mol·K). The activation energy is derived from the exponential term in the Arrhenius equation. Data sourced from [4].
The information presented highlights the dual nature of this compound as both a subject of mechanistic study and a practical synthetic tool.
The enantioselective alpha-chlorination of carbonyl compounds represents a fundamental transformation in modern organic synthesis, enabling the introduction of chlorine atoms adjacent to carbonyl groups with precise stereochemical control. This transformation is particularly valuable in pharmaceutical and fine chemical synthesis, where chiral chlorinated intermediates serve as versatile building blocks for various downstream applications, including the synthesis of nonproteinogenic amino acids, epoxides, and pharmacologically active compounds. The development of organocatalytic methods for alpha-chlorination has revolutionized this field by providing efficient, metal-free approaches that operate under mild conditions while delivering exceptional enantioselectivity [1] [2].
Traditional approaches to carbonyl alpha-chlorination relied on stoichiometric oxidants and often suffered from limited stereocontrol. The pioneering work of Jørgensen and MacMillan in 2004 demonstrated that readily available chiral organocatalysts could promote direct asymmetric alpha-chlorination of aldehydes using conventional chlorinating agents such as N-chlorosuccinimide (NCS), achieving excellent yields (up to 99%) and enantioselectivities (up to 95% ee) [2]. More recently, electrochemical methods have emerged as sustainable alternatives that replace chemical oxidants with electrons, offering enhanced atom economy and reduced environmental impact [1]. These advances have paved the way for more efficient and scalable approaches to valuable chiral compounds such as 2-chloropentan-3-one, a key intermediate in the synthesis of complex molecules.
The organocatalytic alpha-chlorination proceeds through a well-defined enamine activation pathway wherein the chiral catalyst, typically an imidazolidinone or proline-derived amine, condenses with the carbonyl compound to form a nucleophilic enamine intermediate. This enamine then undergoes electrophilic attack by a chlorinating species. In electrochemical approaches, the mechanism proceeds through SOMO activation, where anodic oxidation generates a radical cation intermediate that subsequently reacts with chloride ions or copper chloride complexes [1].
The stereochemical outcome of the transformation is governed by the chiral environment created by the organocatalyst during the enantiodefinite chlorine transfer step. The catalyst architecture directs the approach of the chlorinating agent to one enantioface of the enamine, resulting in preferential formation of one enantiomer. Recent mechanistic studies using NMR spectroscopy, ion mobility-mass spectrometry, and DFT calculations have provided detailed insights into the factors controlling enantioselectivity, revealing that both the configuration and conformation of key intermediates critically influence stereocontrol [3].
Recent advances in electrochemical alpha-chlorination have demonstrated that applying controlled potential eliminates the need for stoichiometric chemical oxidants. The optimized conditions employ glassy-carbon electrodes in an undivided cell configuration with lithium perchlorate as supporting electrolyte in a DMF-water solvent system [1].
Table 1: Optimized Electrochemical Parameters for Alpha-Chlorination
| Parameter | Optimized Condition | Effect on Reaction |
|---|---|---|
| Applied Potential | 1.0 V vs. Ag/Ag⁺ | Minimizes side reactions & catalyst decomposition |
| Electrode Material | Glassy carbon (anode & cathode) | Good stability & high overpotential for solvent oxidation |
| Supporting Electrolyte | 0.2 M LiClO₄ in MeCN | Provides conductivity without interfering with reaction |
| Chlorine Source | CuCl₂·2H₂O (1.3 equiv) | In situ generation of active chlorinating species |
| Temperature | 25°C | Balance between reaction rate and enantioselectivity |
| Charge Passed | 4 F·mol⁻¹ | Ensures complete conversion while minimizing overoxidation |
The organocatalytic electrochemical alpha-chlorination protocol demonstrates excellent functional group tolerance and is applicable to a range of aliphatic aldehydes, though optimal results for synthesizing this compound require specific conditions due to the ketone substrate's distinct reactivity compared to aldehydes [1] [4].
Table 2: Substrate Scope and Enantioselectivity for Alpha-Chlorination
| Substrate | Catalyst | Yield (%) | ee (%) | Notes |
|---|---|---|---|---|
| Pentan-3-one | Imidazolidinone A | 65-68% | 30-33% | Moderate enantiocontrol with ketone substrates |
| Aldehydes | Imidazolidinone A | Up to 97% | Up to 97% | Excellent for aliphatic aldehydes |
| Pentan-3-one | Imidazolidinone B | 62% | <5% | Poor stereocontrol with ketone substrates |
| Branched Aldehydes | (2R,5R)-diphenylpyrrolidine | Up to 99% | Up to 95% | Traditional non-electrochemical approach |
Safety Note: Perform all operations in a well-ventilated fume hood with proper personal protective equipment. Electrochemical equipment should be properly grounded and insulated.
Materials:
Procedure:
For enhanced productivity and scalability, the electrochemical alpha-chlorination can be adapted to continuous flow systems:
Flow System Setup:
Procedure:
This compound:
For determination of enantiomeric excess, several analytical methods can be employed:
This compound serves as a versatile chiral synthon for various synthetic applications:
Tandem Reactions: The compound can participate in one-pot tandem sequences, such as the organocatalytic alpha-chlorination-aldol reaction, to generate complex chlorohydrin structures with good to excellent diastereoselectivity and high enantiopurity, valuable for carbohydrate and iminosugar synthesis [6] [7].
Downstream Transformations: The chlorine atom can be displaced by various nucleophiles, including azide, acetate, and amines, to introduce heteroatom functionality. Reduction affords chlorohydrins that can be cyclized to epoxides, while oxidation yields alpha-chloro esters that serve as precursors to nonproteinogenic amino acids [2].
Dynamic Kinetic Resolution: The alpha-chloroaldehyde intermediates can undergo dynamic kinetic resolution in tandem reactions, enabling the synthesis of complex chiral molecules from racemic or achiral starting materials [6].
The electrochemical protocol offers several significant advantages over conventional methods:
For specific applications where electrochemical methods are unsuitable, traditional chemical chlorination approaches can be employed:
The organocatalytic electrochemical alpha-chlorination of carbonyl compounds represents a significant advancement in sustainable asymmetric synthesis. While optimal enantioselectivity for This compound formation remains challenging with current catalytic systems, the methodology offers substantial advantages in terms of environmental impact, operational simplicity, and integration with continuous flow processing. Further catalyst development will likely address current limitations in enantiocontrol with ketone substrates, expanding the utility of this transformation for pharmaceutical and fine chemical synthesis.
This compound is a valuable α-chloroketone that serves as a key building block in organic synthesis. Its primary utility lies in its ability to act as a precursor for oxyallylic cations, which are crucial intermediates in [4+3] cycloaddition reactions for constructing seven-membered rings [1]. This compound enables the synthesis of complex molecular architectures, such as 8-oxabicyclo[3.2.1]oct-6-en-3-one frameworks, which are relevant in the synthesis of natural products, under mild and practical conditions, including in water [1] [2].
This protocol provides detailed instructions for the synthesis and purification of this compound, adapted from a verified procedure in Organic Syntheses [1].
The following diagram visualizes the two-stage synthesis process involving this compound:
The tables below summarize key quantitative data and reaction variables for the synthesis and application of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Boiling Point | 80-102°C (62 mmHg) | [1] |
| Calculated BP | 135.2°C at 760 mmHg | [3] |
| Density (Cal.) | 1.005 g/cm³ | [3] |
| Refractive Index (Cal.) | 1.415 | [3] |
| Flash Point (Cal.) | 50.5°C | [3] |
| Log P (Cal.) | 1.59 (XLogP3: 1.4) | [2] [3] |
| SMILES | CC(C(Cl)=O)CC | [2] [3] |
Table 2: Key Applications in Synthesis
| Application | Reaction Conditions | Role of this compound | Product / Outcome | Reference |
|---|---|---|---|---|
| [4+3] Cycloaddition | Furan, Et3N, H2O, RT | Oxyallylic cation precursor | 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (45% yield) | [1] |
| Reaction with Phenols | Not specified | Electrophilic α-halogeno-ketone | Formation of aryl-substituted products | [4] |
| Multi-component Coupling | Cu(I) catalysis, with hydrazines & terminal alkynes | Building block for heterocycles | 1-Aza-6,7-dehydrotropanes (tropane alkaloid analogs) | [5] |
The synthesis of this compound via α-chlorination of a symmetrical ketone is a classic and efficient method. The symmetry of pentan-3-one is crucial, as it ensures only one monochlorinated product is formed, unlike unsymmetrical ketones which would yield a mixture of regioisomers [6]. The procedure's key advantages are its high yield and the use of common reagents.
The primary application of this compound is generating an oxyallylic cation intermediate in situ. This is typically done by deprotonation with a base like triethylamine in the presence of a diene such as furan. A significant advancement is conducting this [4+3] cycloaddition in water, which offers a more practical and environmentally benign alternative to traditional methods that required anhydrous solvents, sophisticated promoters, or toxic reagents [1]. This makes the process highly valuable for synthesizing seven-membered ring systems on a practical scale.
2-Chloropentan-3-one is an α-chlorinated ketone that serves as a versatile building block in organic synthesis. Its molecular structure makes it a suitable precursor for generating oxyallyl cations, which are crucial intermediates in cycloaddition chemistry [1].
The table below summarizes the key identifiers and properties of this compound [2] [3] [4].
| Property | Value / Description |
|---|---|
| CAS Number | 17042-21-6 [2] [3] [4] |
| Molecular Formula | C5H9ClO [2] [3] |
| Molecular Weight | 120.58 g/mol [2] [4] |
| Structure | CCC(=O)C(C)Cl [3] |
| Density | 1.0343 g/cm³ [4] |
| Boiling Point | 133-137 °C at 15 Torr [4] |
| Flash Point | Not specified in search results |
| Log P | 1.59280 [2] |
This protocol, adapted from Organic Syntheses, describes the chlorination of pentan-3-one using sulfuryl chloride to produce the title compound in high yield [1].
Procedure:
Technical Notes:
The primary application of this compound is its use as an oxyallyl cation precursor in [4+3] cycloaddition reactions with dienes such as furan to synthesize 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffolds [1]. These structures are valuable intermediates in the synthesis of various natural products [1].
Procedure:
Technical Notes:
The diagram below illustrates the two-step synthetic pathway from pentan-3-one to the final bicyclic cycloadduct.
This compound is a highly useful synthetic intermediate, particularly for the construction of seven-membered rings via [4+3] cycloadditions. The protocols outlined provide a reliable, high-yielding synthesis and a key application in water, offering a practical and efficient route to valuable oxabicyclic structures for drug discovery and natural product synthesis.
The following table summarizes the key parameters for purifying crude 2-Chloropentan-3-one via fractional distillation, based on a procedure from Organic Syntheses [1].
| Parameter | Specification |
|---|---|
| Crude Material | Reaction mixture after chlorination of pentan-3-one in carbon tetrachloride [1]. |
| Initial Step | Remove solvent (CCl₄) by atmospheric pressure distillation at ~85°C [1]. |
| Distillation Setup | Vigreux column (6-inch), under reduced pressure [1]. |
| Boiling Point | 80–102°C at 62 mmHg (Note: This is a range that includes the forerun) [1]. |
| Key Fraction | The main product, this compound, is collected within this range [1]. |
| Reported Yield | 80% [1]. |
| Purity Note | The main fraction may contain about 5% of 2,4-dichloropentan-3-one as a byproduct, which typically does not interfere with subsequent [4+3] cycloaddition reactions [1]. |
| Storage | The purified monochloroketone must be stored in a refrigerator [1]. |
This workflow outlines the general steps for the synthesis and purification of this compound:
Here are solutions to common problems you might encounter during the purification process.
2-Chloropentan-3-one is an α-chloro ketone that requires specific handling to maintain stability. The quantitative data on its properties are summarized in the table below.
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 17042-21-6 | [1] |
| Molecular Formula | C₅H₉ClO | [1] |
| Molecular Weight | 120.577 g/mol | [1] |
| Purity | 95% to 98% min (from suppliers) | [2] |
| Key Storage Requirement | Must be stored in a refrigerator | [3] |
| Main Impurity | 2,4-Dichloropentan-3-one (approx. 5%) | [3] |
Q1: What is the most critical rule for storing this compound?
Q2: Can trace impurities interfere with its use in synthesis?
Q3: What is a major synthetic application of this compound?
| Observed Issue | Potential Cause | Recommended Action |
|---|---|---|
| Formation of polychlorinated byproducts | Common side reaction during synthesis; excess chlorinating agent or prolonged reaction time. | Optimize reaction conditions: control the amount of chlorinating agent (e.g., SO₂Cl₂) and reaction time [4] [3]. |
| Low yield or failed cycloaddition | Instability of the α-chloro ketone; suboptimal reaction conditions for the cycloaddition. | Ensure proper refrigerated storage. Use freshly distilled material. Re-optimize cycloaddition conditions (e.g., solvent, base, equivalents) [3]. |
The following workflow outlines a standard procedure for synthesizing this compound, adapted from Organic Syntheses [3].
Key Details:
Here are some specific problems users might encounter, along with recommended solutions based on the experimental procedure.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield of 2-Chloropentan-3-one | Incomplete reaction or loss of volatile product during solvent removal. | Ensure the reaction mixture is stirred for a full 3 hours at 45°C. When removing carbon tetrachloride by distillation, use atmospheric pressure and a temperature of 85°C to avoid co-distillation of the product [1]. |
| Poor Purity / Product Decomposition | Overheating during distillation or presence of polychlorinated byproducts. | Purify the residue by distillation under reduced pressure (62 mmHg). A forerun (65-80°C) containing mainly 3-pentanone should be discarded first. The presence of trace amounts of dichloroketone (∼5%) in the main fraction is typical and does not interfere with subsequent [4+3] cycloaddition reactions [1]. |
| Formation of Excessive Byproducts | Too much chlorinating agent or improper reaction control. | Use a controlled, dropwise addition of sulfuryl chloride (1.1 equiv) over 2 hours. Avoid a large excess of the chlorinating agent to minimize the formation of 2,4-dichloropentan-3-one [1]. |
| Product Instability | The monochloroketone is not stable at room temperature. | The procedure explicitly states that "The monochloroketone must be stored in a refrigerator" to maintain its stability [1]. |
For your technical support center, here is the detailed, step-by-step methodology for the synthesis and distillation of this compound as checked and published in Organic Syntheses [1].
Procedure for this compound [1]
This workflow outlines the core steps from reaction to purification:
The information from the peer-reviewed source should form the core of your reliable technical guide. For other synthetic routes, the patent describing the preparation of 5-chloro-2-pentanone was also retrieved, though its process is quite different [2].
The following table summarizes the key parameters for the chlorination step as reported in the peer-checked procedure [1].
| Parameter | Specification |
|---|---|
| Reactants | Pentan-3-one (1), Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Reaction Temperature | 45 °C |
| Reaction Time | 3 hours after addition |
| Work-up | Distillation (bp 80-102 °C at 62 mmHg) |
| Reported Yield | 80% |
The workflow for the synthesis and its subsequent use is outlined below.
Here are common issues and solutions based on the established procedure.
A1: According to the procedure, trace amounts of 2,4-dichloropentan-3-one do not interfere with the downstream [4+3] cycloaddition reaction involving furan [1]. Therefore, a small percentage (~5%) is tolerable.
A2: The procedure specifies carbon tetrachloride, a solvent with known health and safety risks (cancer suspect agent) [1]. While the established method uses it, exploring alternative solvents with similar properties and lower toxicity could be a focus of modern optimization efforts for this synthesis.
A3: The note in the procedure states that the monochloro ketone cannot be easily visualized by TLC [1]. Therefore, the reaction is monitored by time and temperature. For more precise control, analytical techniques like GC-MS could be established to track the consumption of the starting material and formation of the product.
The following procedure from Organic Syntheses provides an optimized method for preparing this compound using sulfuryl chloride, yielding a high-purity product suitable for further synthesis [1].
| Parameter | Specification |
|---|---|
| Reactants | Pentan-3-one (1), Sulfuryl Chloride (1.1 equiv) [1] |
| Solvent | Carbon Tetrachloride [1] |
| Reaction Temperature | 45 °C [1] |
| Reaction Time | 2 hours (addition) + 3 hours (stirring) [1] |
| Work-up | Distillation under reduced pressure [1] |
| Yield | 80% [1] |
| Common Byproduct | 2,4-Dichloropentan-3-one (~5%) [1] |
Detailed Procedure:
The workflow for this synthesis can be visualized as follows:
Here are solutions to frequent problems encountered during the synthesis and use of this compound.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low Yield of Monochlorinated Product | Excess chlorinating agent or prolonged reaction time leading to polychlorination [2] [1]. | Strictly control the molar equivalents of sulfuryl chloride (1.1 eq.) and adhere to the specified reaction time [1]. |
| Product Purity Issues | Co-distillation of the main product with polychlorinated byproducts (e.g., 2,4-dichloropentan-3-one) during purification [1]. | Use an efficient fractionating column (e.g., Vigreux column) during vacuum distillation. Note that small amounts of dichloroketone do not typically interfere with subsequent [4+3] cycloadditions [1]. |
| Handling and Storage | Compound decomposition at room temperature [1]. | Always store the distilled this compound in a refrigerator immediately after purification [1]. |
This compound is a valuable intermediate for constructing complex ring systems. The following workflow illustrates its use in a stereoselective [4+3] cycloaddition to form an 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold, a useful structure in synthetic chemistry [1].
Key Protocol Details [1]:
Article ID: TSC-CHEM-014 Last Updated: October 26, 2023 Audience: Research Scientists, Lab Technicians, Process Chemists
2-Chloropentan-3-one is an alpha-halogenated ketone. This class of compounds is known for its high reactivity, particularly as an alkylating agent and lachrymator (tear-inducing agent). The primary hazards are associated with its toxicity, volatility, and potential for severe eye and respiratory tract irritation.
The table below summarizes the key hazard classifications and exposure limits.
Table 1: Hazard Identification and Exposure Limits for this compound
| Parameter | Value / Classification | Source / Notes |
|---|---|---|
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled) | Based on analogous alpha-haloketones. |
| GHS Precautionary Codes | P261, P280, P301+P310+P330, P305+P351+P338+P310 | See Section 3 for detailed instructions. |
| Physical State | Liquid (typically pale yellow to colorless) | - |
| Odor | Sharp, pungent, lachrymatory | Warning: Odor is a poor indicator of safe exposure levels. |
| Theoretical Exposure Limit | Not formally established. | Recommendation: Treat as a potent toxin. Maintain exposure As Low As Reasonably Achievable (ALARA). Use engineering controls at all times. |
Q1: What is the most critical first-line engineering control when working with this compound? A1: The chemical fume hood (CFH) is the single most important control. Always verify the hood is certified and operating correctly (face velocity typically >100 fpm or 0.5 m/s) before starting any procedure. All handling, including transfers and weighing, must be performed within the confirmed airflow of the CFH.
Q2: I need to weigh out a small amount for a reaction. What specific personal protective equipment (PPE) is required? A2: Beyond your standard lab coat and safety glasses, the following is mandatory:
Q3: What is the recommended procedure for a small-scale spill inside a fume hood? A3: Immediately alert others in the area. Put on appropriate PPE (see FAQ #2). Follow the spill response workflow below.
Q4: How should I store this chemical, and what are its main incompatibilities? A4: Store in a dedicated, cool, dry, and well-ventilated area, preferably in a secondary container.
Objective: To safely transfer and weigh this compound for experimental use.
Materials:
Methodology:
Objective: To safely contain, neutralize, and decontaminate a small spill of this compound.
Materials:
Methodology:
The following diagrams illustrate the core workflows for handling and emergency response.
Diagram 1: Safe Handling & Transfer Workflow This flowchart outlines the logical sequence of steps for safely preparing and transferring this compound.
Diagram 2: Small Spill Response Protocol This flowchart details the emergency response steps for a spill of less than 100 mL.
The table below summarizes key information about 2-Chloropentan-3-one from the search results.
| Property | Details |
|---|---|
| IUPAC Name | This compound [1] [2] |
| CAS Number | 17042-21-6 [2] |
| Molecular Formula | C5H9ClO [2] |
| Molecular Weight | 120.577 g/mol [2] |
| Synonym | 2-chloro-3-pentanone [1] |
| Synthesis Yield | ~80% (from pentan-3-one and sulfuryl chloride) [3] |
| Common Impurity | 2,4-dichloropentan-3-one (approx. 5%) [3] |
| Storage Recommendation | Must be stored in a refrigerator [3] |
Here are the core experimental procedures related to this compound, as found in the literature.
This procedure provides context for the typical origin and handling of this compound.
This procedure outlines how this compound is used to create a more complex structure, which is relevant for its application in drug development.
This section addresses common questions and issues you might encounter when working with and analyzing this compound.
Q1: What is the main byproduct in the synthesis of this compound, and how does it affect downstream applications? The primary byproduct is 2,4-dichloropentan-3-one, formed in approximately 5% yield during the chlorination of pentan-3-one [3]. According to the procedures, trace amounts of this dichloro compound do not interfere with the use of this compound in subsequent reactions like [4+3] cycloadditions [3].
Q2: How should I store this compound, and why? The compound must be stored in a refrigerator [3]. While the specific reason isn't stated, this is a standard precaution for α-haloketones, which are often reactive and can be thermally unstable, potentially leading to decomposition or hazardous polymerization if kept at room temperature for extended periods.
Q3: How can I monitor the consumption of this compound in a reaction if TLC is not effective? The [4+3] cycloaddition procedure states that the reaction cannot be monitored by TLC because the monochloro ketone cannot be visualized by common methods [3]. In this case, the researchers used 1H Nuclear Magnetic Resonance (NMR) spectroscopy to determine the amount of unreacted starting material in the crude reaction mixture [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield or multiple unknown peaks in HPLC analysis. | Presence of polychlorinated byproducts (e.g., 2,4-dichloropentan-3-one) from the synthesis step [3]. | Ensure careful fractional distillation during purification. The boiling point of the main product is 80–102°C at 62 mmHg [3]. |
| The reaction mixture turns red during the cycloaddition step. | The addition of the base, triethylamine, was too fast [3]. | Control the reaction exotherm and ensure the triethylamine is added dropwise over a sufficient period (e.g., 30 minutes) to maintain a pale orange color [3]. |
| Cannot monitor reaction progress of this compound. | The compound lacks a chromophore or functional group that is easily visualized by TLC stains [3]. | Use an alternative monitoring technique such as 1H NMR analysis of crude reaction aliquots [3]. |
For a comprehensive purity analysis, a combination of techniques is typically required. The search results did not provide a specific HPLC method for this compound, but the following workflow, which incorporates general principles of analyzing related substances, can serve as a logical guide.
The search results are limited regarding specific purity analysis methods like HPLC. The information available provides a strong foundation for synthesis and handling but is not exhaustive for a full quality control protocol.
The synthesis involves the monochlorination of pentan-3-one, a reaction where controlling the conditions is crucial to minimize byproducts [1].
This procedure from Organic Syntheses provides a reliable, scaled-up method.
The following diagram outlines the key stages and decision points in the synthesis and purification process.
Here are solutions to specific problems you might encounter during your experiment.
| Challenge & Question | Explanation & Solution |
|---|
| Byproduct Formation Q: What are the main byproducts and how are they controlled? | The primary byproduct is 2,4-dichloropentan-3-one [2] [1]. It forms if the reaction conditions are too harsh (excess SO₂Cl₂, higher temperature, longer time). Solution: Strictly adhere to the recommended 1:1.1 molar ratio of ketone to SO₂Cl₂ and the 45°C reaction temperature [2]. | | Purification Difficulty Q: The product is hard to purify or appears impure. What should I check? | The monochlorinated product and the dichloro byproduct have similar boiling points, leading to a wide boiling fraction (80-102°C) during distillation [2]. Solution: Carefully collect the fraction within the specified range. The presence of some dichlorinated material (approx. 5%) is expected but usually does not hinder further use [2]. | | Product Stability Q: How should I store this compound to ensure its stability? | This compound must be stored in a refrigerator to maintain its stability and prevent decomposition [2]. |
This compound is a versatile intermediate. One key application is in [4+3] cycloaddition reactions to synthesize valuable 8-oxabicyclo[3.2.1]oct-6-ene structures, which are found in many natural products [2].
The diagram below illustrates the one-pot, aqueous reaction conditions for this transformation.
Procedure Summary: A mixture of this compound, a large excess of furan, and water is stirred vigorously at room temperature. Triethylamine is added dropwise to generate the reactive oxyallyl cation intermediate in situ. After 12 hours, the reaction is quenched to yield the cycloadduct [2].
The table below summarizes the typical yield of the main product and its primary byproduct based on a published experimental procedure:
| Compound | Role in Reaction | Typical Yield | Notes |
|---|---|---|---|
| 2-Chloropentan-3-one | Main Product | 80% | Pale yellow liquid, purified by distillation [1] |
| 2,4-Dichloropentan-3-one | Primary Byproduct | ~5% | Co-distills with the main product [1] |
This data comes from a reliable procedure in Organic Syntheses where pentan-3-one is reacted with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄) at 45°C [1].
Here is the detailed methodology for the synthesis, highlighting steps critical for byproduct control [1]:
The byproduct, 2,4-dichloropentan-3-one, is formed when a second chlorine atom replaces a hydrogen on the other alpha-carbon of the ketone. The published procedure notes that trace amounts of this dichloro compound do not typically interfere with subsequent reactions, such as [4+3] cycloadditions [1].
Based on the experimental protocol, here are common issues and their solutions in a Q&A format.
FAQ 1: How can I minimize the formation of the 2,4-dichloropentan-3-one byproduct?
FAQ 2: The distilled main product is contaminated with the dichloro byproduct. How can I improve purity? The procedure indicates that the byproduct co-distills with this compound. If higher purity is required, consider further purification steps such as:
FAQ 3: My product yield is lower than the reported 80%. What could be the cause?
The following diagram illustrates the synthetic workflow and the point at which the byproduct is formed.
The table below outlines common problems, their likely causes, and solutions based on general fractional distillation principles.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Slow Distillation Rate [1] [2] | Insufficient heating; Blockage in apparatus | Increase heat input to the distilling pot; Check for blockages in condenser or column [2]. |
| Flooding (a "river" of liquid in the column) [1] | Heating too vigorously; Column packed too tightly | Remove heat to let liquid drain; Resume heating at a gentler rate [1]. |
| Poor Separation / Impure Fractions | Insufficient theoretical plates; Heating too fast; No column insulation | Insulate column with glass wool & aluminum foil [1]; Use a column with more theoretical plates; Slow the distillation rate [2]. |
| Bumping and Foaming [2] | Lack of nucleation sites | Add anti-bumping granules or a stir bar to the distilling flask [3] [4]. |
| Low Yield [2] | Apparatus leaks; Inefficient condensation; Premature shutdown | Check apparatus for leaks; Ensure coolant is flowing efficiently in condenser [2]; Continue distillation until temperature rise indicates completion [5]. |
| Temperature Fluctuations | Unstable heating rate; Thermometer placement incorrect | Use a Variac or controller for steady heat; Ensure thermometer bulb is below sidearm of distillation head [5]. |
What is the boiling point of 2-chloropentan-3-one?
What type of distillation column is best for this purification?
Why is the distillation performed under reduced pressure?
What is the difference between simple and fractional distillation?
What is "reflux" and why is it important?
The following diagram outlines the core workflow for a fractional distillation, which can be applied to this compound.
Based on the sourced procedure, here are the key steps and parameters for the fractional distillation of this compound [6]:
The key distinction between the two isomers lies in the position of the chlorine atom relative to the carbonyl group, which influences their physical properties and applications.
| Feature | 2-Chloropentan-3-one | 3-Chloropentan-2-one |
|---|---|---|
| CAS Number | 17042-21-6 [1] [2] | 13280-00-7 [3] |
| Molecular Formula | C5H9ClO [1] [2] | C5H9ClO [3] |
| IUPAC Name | This compound | 3-Chloropentan-2-one |
| Alternative Name | 2-Chloro-3-pentanone [1] [2] | 3-Chloro-2-pentanone [3] |
| Density | Information not located | 1.005 g/cm³ [3] |
| Boiling Point | Information not located | 135.2°C at 760 mmHg [3] |
| Flash Point | Information not located | 50.5°C [3] |
| Key Application | Intermediate for [4+3] cycloaddition reactions to synthesize 8-oxabicyclo[3.2.1]oct-6-en-3-one structures [4]. | Information not located |
A well-established synthesis method is documented for this compound, while specific protocols for 3-Chloropentan-2-one are not detailed in the search results.
The following procedure, published in Organic Syntheses, outlines the chlorination of pentan-3-one using sulfuryl chloride [4]. The workflow can be summarized as follows:
Procedure:
Notes: The product should be stored in a refrigerator. The checkers of the procedure noted that about 5% of a dichlorinated byproduct (2,4-dichloropentan-3-one) co-distills with the desired monochloroketone, but this does not interfere with its use in subsequent reactions like cycloadditions [4].
The available information provides a solid foundation for comparing these two isomers. To deepen your comparison, especially regarding the properties and applications of 3-Chloropentan-2-one, you could:
The table below summarizes the key identifiers and the published synthetic procedure for 2-Chloropentan-3-one.
| Property | Description |
|---|---|
| CAS Number | 17042-21-6 [1] |
| Molecular Formula | C5H9ClO [1] |
| Molecular Weight | 120.577 g/mol [1] |
| Common Name | This compound [2] [1] |
| IUPAC Name | This compound [2] |
Detailed Synthetic Protocol [2] The synthesis is a two-step process, with the first step being the preparation of the target molecule.
The following diagram illustrates the experimental setup and workflow for this synthesis:
The table below summarizes the key identifiers and physical properties of this compound as found in chemical databases [1] [2].
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 17042-21-6 [1] [2] |
| Molecular Formula | C5H9ClO [1] [2] |
| Molecular Weight | 120.577 g/mol [1] |
| Canonical SMILES | CCC(=O)C(C)Cl [2] |
| Log P | 1.59280 [1] [2] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų [1] [2] |
| Synonym | 2-Chloro-3-pentanone [2] |
A primary use of this compound is as a precursor to generate oxyallyl cations for the synthesis of seven-membered rings. The following procedure from Organic Syntheses details its preparation and application [3].
This synthesis workflow can be visualized as follows:
The mechanism of this key cycloaddition reaction is illustrated below:
The information above provides a solid starting point for your guide, particularly for this compound. To build a comprehensive comparison, I suggest the following steps:
The most valuable information available is a detailed, peer-reviewed procedure from Organic Syntheses for the synthesis and use of 2-Chloropentan-3-one, highlighting its role in a [4+3] cycloaddition reaction [1]. The workflow and quantitative data are summarized below.
Table 1: Quantitative Data for Synthesis of this compound [1]
| Parameter | Details |
|---|---|
| Reactants | Pentan-3-one (0.80 mol), Sulfuryl Chloride (0.88 mol, 1.1 equiv) |
| Solvent | Carbon Tetrachloride (200 mL) |
| Reaction Conditions | 45°C for 5 hours total |
| Product | This compound |
| Yield | 80% |
| Key Byproduct | 2,4-Dichloropentan-3-one (~5%) |
| Purity Note | Trace amounts of the dichloro byproduct do not interfere with subsequent [4+3] cycloaddition. |
The primary and well-documented reactivity of this compound is its function as an oxyallyl cation precursor in a [4+3] cycloaddition with furan to synthesize 8-oxabicyclo[3.2.1]oct-6-en-3-one structures, which are valuable synthetic intermediates for natural products [1]. The experimental workflow for this key reaction is as follows:
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separating power of a gas chromatograph with the detection capabilities of a mass spectrometer to identify different substances in a sample [1]. For a volatile compound like 2-Chloropentan-3-one (C5H9ClO), GC-MS is a suitable technique for identification and quantification.
The analysis of such compounds typically involves:
The following diagram outlines the core steps of a GC-MS analysis, from sample preparation to data interpretation.
Based on the literature for similar compounds, here is a proposed experimental protocol [1] [3] [2]:
1. Sample Preparation:
2. Instrumental Parameters:
Since direct data for this compound is unavailable, the table below outlines the key parameters you should measure and compare when evaluating analytical performance.
| Parameter | Description & Application |
|---|---|
| Retention Time | Characteristic elution time under specific GC conditions; used for identification. |
| Mass Spectrum | Fragmentation pattern with key ions (e.g., molecular ion, base peak); compared to libraries. |
| Limit of Detection (LOD) | Lowest detectable concentration; indicates method sensitivity. |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration with acceptable precision; indicates quantitative capability. |
| Linear Range | Concentration range over which the detector response is linear; defines quantitative scope. |
For your comparison guide, you could contrast GC-MS with other techniques like LC-MS/MS:
| Aspect | GC-MS | LC-MS/MS (for context) |
|---|---|---|
| Analyte Suitability | Volatile, thermally stable compounds [1]. | Broader range, including polar, non-volatile compounds [6]. |
| Sample Preparation | May require derivatization [2]. | Often minimal preparation; no derivatization needed [6]. |
| Separation Mechanism | Gas-phase separation based on volatility/column interaction [1]. | Liquid-phase separation based on polarity/column interaction. |
| Ionization Source | Electron Ionization (EI) [1]. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Data & Libraries | Extensive, reproducible EI spectral libraries exist [1]. | Library matching is less universal due to variability in ESI spectra. |
To create the data-driven guide you need, the most reliable approach would be to:
| Parameter | Specification / Value |
|---|---|
| Molecular Formula | C₅H₉ClO [1] |
| Molecular Weight | 120.577 g/mol [1] |
| CAS Number | 17042-21-6 [2] [1] |
| Boiling Point | 80-102 °C at 62 mmHg [2] |
| Chlorination Yield | 80% [2] |
| Key Byproduct | 2,4-Dichloropentan-3-one (~5%) [2] |
| Storage Condition | Must be stored in a refrigerator [2] |
The following methodology is adapted from a procedure by Lautens and Bouchain, checked by Foyle and Wolff [2].
Part A: Synthesis of this compound
Part B: Use in [4+3] Cycloaddition to form 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
The procedure for the synthesis and subsequent use of this compound can be visualized as a linear workflow. The following diagram outlines the key stages, from the initial reaction setup to the final purification of the cycloadduct.
It is important to note that the provided data and protocol are highly valuable for a practical laboratory synthesis but do not constitute a stereochemical analysis.
The most robust experimental information available is a detailed synthesis procedure for 2-Chloropentan-3-one from Organic Syntheses, which is a highly authoritative source for reproducible methods [1].
The table below summarizes the key physical and chemical data available from the search results:
| Property | Value / Description | Source / Notes |
|---|---|---|
| Molecular Formula | C5H9ClO | [2] |
| Molecular Weight | 120.577 g/mol | [2] |
| CAS Number | 17042-21-6 | [2] [1] |
| Boiling Point | 80-102 °C (62 mmHg) | Isolated via distillation [1] |
| Synthetic Yield | 80% | From pentan-3-one [1] |
| Common Impurity | ~5% 2,4-Dichloropentan-3-one | Noted during distillation [1] |
This verified protocol from Organic Syntheses allows for the preparation of this compound, which is the essential first step for any subsequent experimental characterization [1].
The synthesized this compound is primarily used as a precursor to generate an oxyallyl cation intermediate for cycloadditions. The following diagram illustrates this key reaction pathway.
This reaction is performed in water at room temperature, making it a practical and environmentally favorable method for constructing synthetically valuable 8-oxabicyclo[3.2.1]oct-6-en-3-one structures [1].
Since the search results lack specific computational data, here is a guide on how you can proceed with computational verification:
The table below lists experimental data found in the search results for 2-chloropentan-3-one and other alpha-haloketones.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Experimental Data | Source/Application |
|---|---|---|---|---|---|
| This compound | 17042-21-6 | C5H9ClO | 120.58 | Yield: 80% (synthesis); contains ~5% 2,4-dichloro byproduct [1] | [4+3] cycloaddition with furan in water [1] |
| 3-Chlorobutan-2-one (model substrate) | - | - | - | diastereomeric ratio (dr): 52:48 to 94:6; ee: up to 90% for anti isomer [2] | Stereoselective alkynylation with phenylacetylene [2] |
| Various α-Haloketones (e.g., from 3-phenyl-1H-[1,2,4]triazole-5-thione) | - | - | - | Used in cyclocondensation; specific yields not provided in excerpt [3] | Synthesis of thiazolo[3,2-b][1,2,4]triazoles [3] |
Here are the methodologies for key experiments cited in the search results.
This procedure from Organic Syntheses is a reliable and scalable method.
This protocol describes a diastereo- and enantioselective reaction, which is highly relevant for drug development.
The following diagram illustrates the general workflow for synthesizing and applying alpha-haloketones, based on the protocols from the search results.
To help frame your comparison, here are some general properties and research contexts for alpha-haloketones.